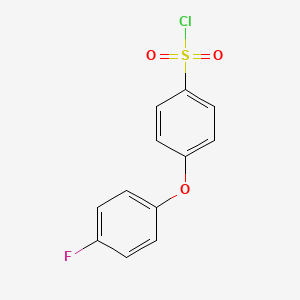

![molecular formula C12H8F3NO2S B1304245 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid CAS No. 478030-66-9](/img/structure/B1304245.png)

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

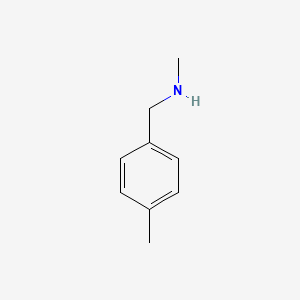

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 478030-66-9 . It has a molecular weight of 287.26 . The IUPAC name for this compound is 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a boiling point of 123-125 degrees Celsius .Scientific Research Applications

Synthesis of Novel Compounds

A foundational aspect of the research on this compound involves the synthesis of novel thiazole compounds containing ether structures. These compounds have shown certain fungicidal activities, with specific derivatives displaying significant effects against pathogens like Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015).

Antibacterial and Antifungal Studies

Further extending its applications, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been synthesized, showing good fungicidal and antivirus activities. Notably, compounds within this class have demonstrated over 50% activity against several tested fungi and have shown promising results in controlling virus proliferation (Li Fengyun et al., 2015).

Crystallography and Molecular Interactions

Research has delved into the crystal structures of related compounds, highlighting the importance of molecular interactions such as hydrogen bonds and π–π stacking in determining the properties of these molecules. This insight is crucial for designing materials with specific characteristics (Min Wu et al., 2015).

Material Science and OLED Applications

On the material science front, derivatives have been explored for their potential in organic light-emitting diodes (OLEDs). For instance, novel Ir(III) complexes ligated with benzothiazole derivatives have shown excellent photoluminescence quantum yields, making them suitable for use in high-efficiency OLEDs with minimal efficiency roll-off (Yongjing Hu et al., 2019).

Methodological Advances

The research also extends to methodological innovations, such as the use of S-Benzylisothiouronium halides as odorless, stable thiol equivalents in synthesizing benzylthio-thiazole carboxyl building blocks. This technique offers a novel approach for monitoring reactions using 19F NMR spectroscopy, demonstrating the compound's versatility in synthetic chemistry (S. Hickey et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fumes), and P280 (Wear protective gloves, protective clothing, eye protection, and face protection) .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives generally act through nucleophilic substitution reactions . The trifluoromethyl group on the benzyl ring could potentially enhance the electrophilicity of the carbon adjacent to it, facilitating nucleophilic attack .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways might be affected .

Pharmacokinetics

The compound’s boiling point is reported to be between 123-125°c , which might influence its volatility and thus its absorption and distribution.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that the compound might have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNOMNDFRZBRQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382401 |

Source

|

| Record name | 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | |

CAS RN |

478030-66-9 |

Source

|

| Record name | 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)

![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)